1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-2-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, while the ethoxy and methylthio groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one include:
1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with different positions of the ethoxy and methylthio groups.
2-methyl-4’-(methylthio)-2-Morpholinopropiophenone: Known for its use as a photoinitiator in UV-curable inks and coatings.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C12H15ClO2S |
---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-chloro-1-(4-ethoxy-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-9-5-6-10(11(7-9)16-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI Key |
UJOBQLQNRRMQIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)SC |
Origin of Product |
United States |
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